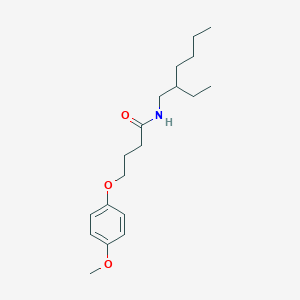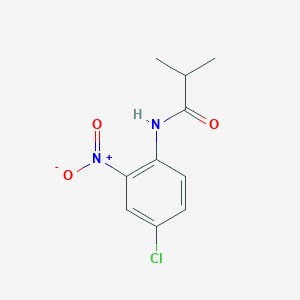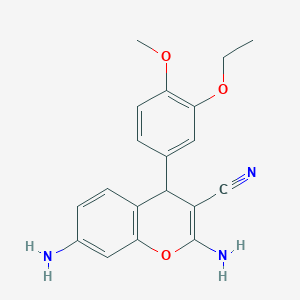
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM-251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
作用机制
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. When N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide binds to the CB1 receptor, it prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, thereby blocking their effects. This results in a decrease in the activity of the endocannabinoid system, which can have various physiological effects depending on the tissue and organ involved.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide has been shown to have various biochemical and physiological effects, depending on the tissue and organ involved. In the central nervous system, it has been shown to decrease pain sensitivity, reduce appetite, and modulate mood. In the cardiovascular system, it has been shown to decrease blood pressure and heart rate. In the gastrointestinal system, it has been shown to decrease gastric acid secretion and increase intestinal motility.
实验室实验的优点和局限性
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide has several advantages as a research tool, including its high selectivity for the CB1 receptor, its ability to block the effects of endogenous cannabinoids, and its well-established synthesis method. However, it also has several limitations, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
未来方向
There are several future directions for research involving N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide, including the development of more selective CB1 antagonists, the investigation of the role of the endocannabinoid system in various disease states, and the exploration of the potential therapeutic benefits of cannabinoids in the treatment of various diseases. Additionally, the use of N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide in combination with other drugs or therapies may provide new insights into the mechanisms underlying the effects of cannabinoids on physiological processes.
合成方法
The synthesis of N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide involves several steps, starting with the reaction of 2-ethylhexanol with phosgene to form 2-ethylhexyl chloroformate. This intermediate is then reacted with 4-methoxyphenol in the presence of a base to form the corresponding phenoxide. The final step involves the reaction of the phenoxide with 4-bromobutyryl chloride to form N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide.
科学研究应用
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes such as pain, appetite, and mood regulation. It has also been used to investigate the potential therapeutic benefits of cannabinoids in the treatment of various diseases such as cancer, epilepsy, and neurodegenerative disorders.
属性
IUPAC Name |
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-4-6-8-16(5-2)15-20-19(21)9-7-14-23-18-12-10-17(22-3)11-13-18/h10-13,16H,4-9,14-15H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLJKGBKFJEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)

![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)

![3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)

![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)
![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
![N-{1-[1-(dibenzo[b,d]thien-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4980106.png)